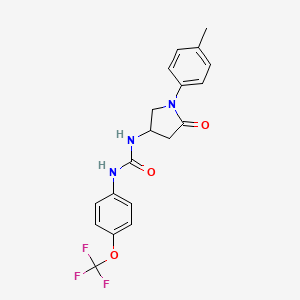

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a p-tolyl group (para-methylphenyl) at the 1-position and a 4-(trifluoromethoxy)phenyl group at the 3-position of the urea moiety.

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-12-2-6-15(7-3-12)25-11-14(10-17(25)26)24-18(27)23-13-4-8-16(9-5-13)28-19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDHOVUQIHQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the p-Tolyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Formation of the Urea Derivative: This step involves reacting an isocyanate with an amine to form the urea linkage.

Introduction of the Trifluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using a trifluoromethoxy reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, such as carbonyl groups.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, trifluoromethoxy reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Research indicates that urea derivatives, including 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis (programmed cell death).

- Case Study : A study evaluated its activity against the National Cancer Institute's NCI-60 human cancer cell lines, revealing promising results in inhibiting growth in melanoma and renal cancer cell lines at concentrations as low as 10 µM .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against multidrug-resistant bacterial strains.

- Mechanism of Action : Its structural features may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Case Study : In vitro studies demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

Anticancer Activity Data

| Compound Tested | Cell Line | Concentration (µM) | % Inhibition |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 10 | 65% |

| MDA-MB-468 (Breast Cancer) | 10 | 70% | |

| RXF 393 (Renal Cancer) | 10 | 60% |

Antimicrobial Activity Data

| Compound Tested | Pathogen | Concentration (µg/mL) | % Inhibition |

|---|---|---|---|

| This compound | MRSA | 50 | 75% |

| E. coli | 50 | 80% |

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Varied Aromatic Substituents

Compounds 11a–11o () share the urea backbone but differ in aromatic substituents and additional functional groups. For example:

- 11h : 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Yield: 85.4%; MW: 550.3 g/mol).

- 11d : 1-(4-(Trifluoromethyl)phenyl) analog (Yield: 85.3%; MW: 534.1 g/mol).

Key Observations :

- The trifluoromethoxy group in 11h and the target compound enhances hydrophobicity compared to halogenated (e.g., 11b , 3,5-dichlorophenyl) or methoxy-substituted (e.g., 11l , 3-methoxyphenyl) analogs.

- Yields for these derivatives are consistently high (83–88%), suggesting robust synthetic routes for urea linkages .

Table 1: Selected Urea Derivatives from

| Compound | Substituent(s) | Yield (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| 11h | 3-(Trifluoromethoxy)phenyl | 85.4 | 550.3 |

| 11d | 4-(Trifluoromethyl)phenyl | 85.3 | 534.1 |

| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |

| 11l | 3-Methoxyphenyl | 85.2 | 496.3 |

Piperazine- and Thiazole-Containing Analogs

Compounds 9h and 8h (–3) incorporate thiazole and piperazine moieties:

- 9h : 1-(3-(Trifluoromethoxy)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (Yield: 80.9%; MW: 478.3 g/mol).

- 8h : Intermediate with chloromethyl-thiazole (Yield: 57.6%; MW: 428.1 g/mol).

Key Observations :

Pyrrolidinone-Containing Analogs

- 1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (): Features ethoxy and methoxy groups instead of p-tolyl/trifluoromethoxy.

- 1-Benzyl-3-[(3S,5S)-1-methyl-5-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-3-yl]urea (): Incorporates an oxadiazole ring, which may enhance π-π stacking interactions compared to the target compound’s pyrrolidinone.

Table 2: Pyrrolidinone-Based Ureas

| Compound | Key Substituents | Molecular Formula |

|---|---|---|

| Target Compound | 5-Oxo-pyrrolidin-3-yl, p-tolyl, CF₃O-Ph | C₂₀H₁₈F₃N₃O₃ (estimated) |

| 4-Ethoxyphenyl, 4-methoxyphenyl | C₂₁H₂₃N₃O₄ | |

| Oxadiazole, benzyl | C₂₂H₂₂F₃N₅O₃ |

Research Findings and Functional Implications

- sEH Inhibition: Related urea derivatives (e.g., 1-(1-acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea) are confirmed sEH inhibitors . The target compound’s pyrrolidinone core may mimic the transition state of epoxide hydrolysis, enhancing potency.

- Synthetic Efficiency : High yields (≥80%) for urea derivatives () contrast with lower yields for chloromethyl-thiazole intermediates (), highlighting the impact of steric and electronic factors on synthesis.

- Physicochemical Properties: The trifluoromethoxy group in the target compound and 11h improves metabolic stability over non-fluorinated analogs (e.g., 11i, unsubstituted phenyl; MW: 466.2 g/mol) .

Biological Activity

The compound 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea , often referred to as TPPU, is a pyrrolidin-2-one derivative that has gained attention for its potential biological activities. This article focuses on the synthesis, biological mechanisms, and pharmacological implications of TPPU, drawing from various research studies and findings.

Chemical Structure

TPPU is characterized by the following molecular formula: . The compound features a pyrrolidine ring with a p-tolyl substituent and a trifluoromethoxyphenyl group linked through a urea moiety.

Synthesis Methods

The synthesis of TPPU typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization of appropriate precursors.

- Introduction of the p-Tolyl Group : Common methods include Friedel-Crafts alkylation or acylation.

- Attachment of the Trifluoromethylphenyl Group : Nucleophilic substitution reactions are often employed.

- Formation of the Urea Linkage : This is generally done by reacting an amine with an isocyanate or carbamoyl chloride .

TPPU has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a crucial role in sphingolipid metabolism and cell signaling pathways. By inhibiting nSMase2, TPPU can modulate various biological processes including inflammation and apoptosis .

Pharmacological Implications

- Anti-inflammatory Activity : TPPU has demonstrated significant anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory mediators and cytokines, thus offering potential therapeutic benefits in diseases characterized by chronic inflammation .

- Neuroprotective Effects : Studies have shown that TPPU can protect neuronal cells against oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

- Antitumor Activity : Preliminary studies suggest that TPPU may exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth, although more research is needed to confirm these findings .

Case Studies

- Study on nSMase Inhibition : A significant study reported that TPPU effectively reduced amyloid plaque formation in animal models of Alzheimer's disease, suggesting its potential role in neuroprotection .

- Inflammation Model : In a murine model of inflammation, TPPU administration led to a marked reduction in inflammatory markers, demonstrating its efficacy as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of TPPU

Table 2: Synthesis Overview of TPPU

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Pyrrolidine Formation | Cyclization | Precursor compounds |

| p-Tolyl Introduction | Friedel-Crafts alkylation | p-Tolyl halides |

| Trifluoromethyl Attachment | Nucleophilic substitution | Trifluoromethyl phenols |

| Urea Linkage Formation | Reaction with isocyanate | Isocyanate or carbamoyl chloride |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea?

- Methodological Answer : The compound can be synthesized via urea bond formation between a pyrrolidinone intermediate and a substituted phenyl isocyanate. Silica gel chromatography (e.g., using PE/AcOEt = 2:1) is effective for purification, as demonstrated for structurally similar urea derivatives in kinase inhibitor synthesis . Key intermediates like 5-oxo-1-(p-tolyl)pyrrolidin-3-amine should be characterized using H NMR and ESI-MS to confirm regiochemical control .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Employ multi-modal characterization:

- IR spectroscopy to confirm urea carbonyl stretches (~1650–1680 cm) and NH vibrations (~3300 cm) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., ESI-MS m/z with <1 ppm error) .

- H/C NMR to resolve substituent-specific shifts, such as trifluoromethoxy (-OCF) protons (δ ~7.2–7.6 ppm) and pyrrolidinone carbonyl environments .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., VEGFR-2, TIE-2) or soluble epoxide hydrolase (sEH) inhibition, given the urea scaffold’s affinity for these targets. Use recombinant enzymes with fluorogenic substrates (e.g., cyanoocumarin-based assays) to measure IC values. For example, analogs with 4-(trifluoromethoxy)phenyl groups showed 7-fold potency increases in sEH inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodological Answer :

- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., Cl, CF) to enhance metabolic stability .

- Urea linker alternatives : Test thiourea or acylurea variants to modulate hydrogen-bonding interactions with target enzymes .

- Substituent positioning : Compare para- vs. meta-trifluoromethoxy placements on phenyl rings; para-substitution often improves target engagement .

Q. What crystallographic techniques resolve binding interactions with targets like P2Y1 or STAT3?

- Methodological Answer : Use X-ray crystallography (e.g., PDB ID: 4XNW) to map ligand-receptor interfaces. Co-crystallize the compound with purified STAT3 or P2Y1 proteins, focusing on:

- Hydrogen bonds between urea NH and Asp/Glu residues.

- Hydrophobic contacts with trifluoromethoxy/p-tolyl groups .

Q. How can contradictory potency data across studies be reconciled?

- Methodological Answer : Cross-validate assays under standardized conditions (pH, temperature, enzyme batches). For example:

- sEH inhibition discrepancies : Differences in assay buffer (e.g., phosphate vs. Tris) may alter urea ionization states .

- Kinase selectivity : Off-target effects (e.g., EphB4 inhibition) in broad-spectrum screens require counter-screening with unrelated kinases .

Q. What strategies improve in vivo bioavailability of this urea derivative?

- Methodological Answer :

- Prodrug design : Mask polar groups (e.g., pyrrolidinone oxygen) as esters or carbamates to enhance membrane permeability .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to solubilize the hydrophobic trifluoromethoxy group .

- Metabolic blocking : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.